(2',3'-Dihydrospiro[[1,3]dioxolane-2,1'-inden]-5'-yl)methanol
Overview
Description
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between an indene and a dioxolane ring, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol typically involves the reaction of indene derivatives with dioxolane precursors under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Scientific Research Applications
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-indene]-3’-one): This compound shares a similar spirocyclic structure but differs in the functional groups attached to the indene ring.
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene]: Another related compound with a similar core structure but different substituents.
Uniqueness
(2’,3’-Dihydrospiro[[1,3]dioxolane-2,1’-inden]-5’-yl)methanol is unique due to its specific functional groups and reactivity. The presence of the methanol group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7,13H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKGPPKOURTUEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)CO)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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